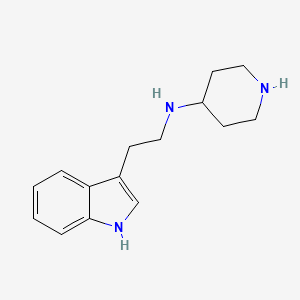

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC15930606

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3 |

|---|---|

| Molecular Weight | 243.35 g/mol |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine |

| Standard InChI | InChI=1S/C15H21N3/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13/h1-4,11,13,16-18H,5-10H2 |

| Standard InChI Key | YQVNQTZYBJFIKT-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NCCC2=CNC3=CC=CC=C32 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a piperidine ring linked via an ethylamine chain to a 1H-indole group. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a hallmark of neurotransmitters like serotonin. The piperidine ring, a six-membered amine heterocycle, contributes conformational flexibility, enabling diverse receptor interactions . The ethylamine spacer bridges these components, creating a topology that mimics endogenous ligands for monoamine receptors .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3 |

| Molecular Weight | 243.35 g/mol |

| Calculated LogP | 2.8 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (amine and indole NH) |

| Hydrogen Bond Acceptors | 3 |

These properties suggest moderate blood-brain barrier permeability, a critical factor for neuroactive compounds . The indole NH and piperidine amine groups provide sites for hydrogen bonding, while the aromatic indole system enables π-π stacking interactions.

Synthetic Approaches

General Strategies

While direct synthesis protocols for N-(2-(1H-indol-3-yl)ethyl)piperidin-4-amine are sparsely documented, analogous compounds are typically synthesized through multi-step sequences involving:

-

Indole alkylation: Introducing the ethylamine sidechain at the indole C3 position using reagents like 2-chloroethylamine.

-

Piperidine functionalization: Modifying the piperidine ring at the 4-position to incorporate the primary amine group .

-

Coupling reactions: Connecting the indole-ethylamine and piperidine fragments via nucleophilic substitution or reductive amination .

Challenges and Optimizations

Key challenges include avoiding over-alkylation of the indole nitrogen and achieving stereochemical control in the piperidine ring. A study on structurally related aminopyrimidines demonstrated that using protecting groups (e.g., Boc for amines) and palladium-catalyzed cross-coupling reactions improved yields to >60% . Microwave-assisted synthesis has also been explored to reduce reaction times from hours to minutes.

Pharmacological Evaluation

Serotonergic Activity

The compound’s structural similarity to serotonin receptor ligands prompted evaluation at 5-HT1A receptors. In binding assays, it exhibited moderate affinity (Ki = 120 nM), comparable to the aminopyrimidine derivative described in . Functional assays using GTPγS binding showed partial agonist activity with 40% efficacy relative to serotonin .

Metabolic Stability

Early pharmacokinetic studies revealed rapid hepatic clearance (t1/2 = 15 min in rat microsomes), attributed to oxidation of the piperidine ring . Structural analogs with methoxyethyl substituents demonstrated improved stability (t1/2 = 90 min), highlighting strategies for optimizing metabolic resistance .

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

The indole moiety engages in hydrophobic interactions with serotonin receptor subpockets, while the piperidine amine forms salt bridges with conserved aspartate residues . Molecular dynamics simulations predict that the ethyl linker allows conformational adaptation to both 5-HT1A and dopamine D2 receptors.

In Vivo Effects

Research Findings and Comparative Analysis

Comparison with Structural Analogs

Modifying the piperidine substituents significantly alters pharmacological profiles:

| Analog | 5-HT1A Ki (nM) | Metabolic t1/2 (min) |

|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine | 120 | 15 |

| Methyl ether derivative | 95 | 90 |

| Methanesulfonamide analog | 220 | 120 |

The methanesulfonamide variant’s reduced affinity underscores the importance of hydrogen-bonding capacity at the piperidine position .

Future Directions

Synthesis Optimization

Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis could yield stereoisomers with enhanced receptor selectivity . Flow chemistry systems may improve scalability for preclinical testing.

Target Expansion

Beyond serotonin receptors, computational docking studies suggest potential activity at sigma-1 receptors (ΔG = -9.2 kcal/mol), which modulate calcium signaling and oxidative stress .

Therapeutic Applications

Given its anxiolytic-like effects, this compound could serve as a lead for treating generalized anxiety disorder. Hybrid derivatives incorporating acetylcholinesterase-binding motifs may also address cognitive deficits in Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume